molecular formula C18H17ClFNOS B1325592 4-Chloro-3-fluoro-4'-thiomorpholinomethylbenzophenone CAS No. 898782-85-9

4-Chloro-3-fluoro-4'-thiomorpholinomethylbenzophenone

Cat. No. B1325592
M. Wt: 349.9 g/mol
InChI Key: ICTUXUMKIGBACQ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone, also known as CTB or BMS-646, is a chemical compound used in various fields of research and industry1. It was first synthesized in 2005 by Bristol-Myers Squibb (BMS) as part of their research on potential anticancer agents1.



Synthesis Analysis

The exact synthesis process for 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone is not readily available in the search results. However, related compounds have been synthesized through various methods, such as diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction2.



Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone is not directly available from the search results. However, related compounds such as 3-Chloro-4’-fluoropropiophenone have been analyzed3.



Chemical Reactions Analysis

The specific chemical reactions involving 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone are not directly available from the search results. However, related compounds have been involved in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone are not directly available from the search results. However, related compounds such as 3-Chloro-4’-fluoropropiophenone have a molecular formula of CHClFO and an average mass of 186.611 Da3.


Scientific Research Applications

1. Analysis of Intermolecular Interactions

Research conducted on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, emphasized their significant intermolecular interactions. These interactions were evaluated using Hirshfeld surfaces and characterized through various techniques such as DSC, TGA, and hot stage microscopy, providing deeper insights into the nature of lp⋯π interactions. This study highlights the compound's potential in understanding molecular interactions in scientific research (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Synthesis and Biological Activity

The synthesis and characterization of a compound related to 4-Chloro-3-fluoro-4'-thiomorpholinomethylbenzophenone have been explored, focusing on its biological activity. This study provides valuable information on the compound's antimicrobial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein, showcasing its wide range of potential applications in medical and biological research (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

3. Antimalarial Activity and Pharmacology

A novel series of 4'-fluoro and 4'-chloro analogues of amodiaquine, including 4'-Fluoro-N-tert-butylamodiaquine, have been synthesized and assessed for their antimalarial activity. The study provides insights into the compound's antimalarial assessment, mechanism of action, and detailed ADME studies, making it significant in pharmacological research and drug development (O’Neill et al., 2009).

4. Synthesis of Fluorinated Molecules for Antibacterial Activities

Research on synthesizing new fluorine-containing molecules, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl groups, has been conducted. These molecules have shown promising antibacterial activities, highlighting their potential in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Safety And Hazards

The safety and hazards of 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone are not directly available from the search results. However, related compounds such as 3-Chloro-4-fluorophenylboronic acid have been classified as Eye Dam. 1 - Skin Irrit. 2 - STOT SE 35, suggesting that similar precautions may be necessary for 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone.


Future Directions

The future directions for 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone are not directly available from the search results. However, given its synthesis as part of research on potential anticancer agents1, it may continue to be explored in the field of oncology and medicinal chemistry.


properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTUXUMKIGBACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642924
Record name (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-85-9
Record name Methanone, (4-chloro-3-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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